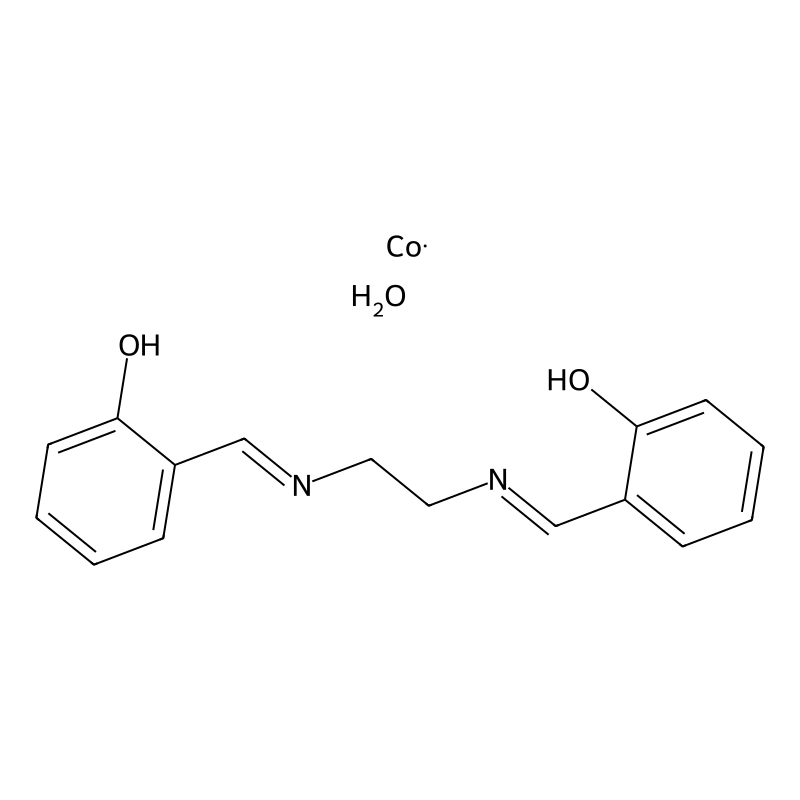N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
The compound is synthesized and used as a potential antibacterial agent. The need for new antibacterial drugs is urgent due to the quick reproduction of infectious bacteria in the body, causing diseases such as tuberculosis, cholera, pneumonia, and typhoid .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde. It was characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS). The synthesized compound was then screened against selected microbes to establish its potential antimicrobial activity .
Thorough Summary of the Results or Outcomes Obtained
The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate, which exhibited zero diameter zone of inhibition. The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6–311+G (d, p) level of theory and in silico molecular docking simulation. The studied compound docked against bacterial protein showed a high binding affinity for E. coli 6.6 kcal/mol, making it effective as an antibacterial agent for E. coli .
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is a coordination compound formed from the reaction of cobalt(II) ions with a Schiff base ligand derived from salicylaldehyde and ethylenediamine. This compound is characterized by its dark brown powder form and has the molecular formula with a molecular weight of approximately 343.24 g/mol . As a member of the Schiff base family, it exhibits unique properties due to the presence of both metal ions and organic ligands, making it significant in various chemical and biological applications.
- Oxidation: The compound can be oxidized to form cobalt(III) complexes, altering its electronic properties.
- Reduction: Under specific conditions, it can be reduced to yield different cobalt oxidation states.
- Substitution: The cobalt center can be substituted with other metal ions, affecting the compound's reactivity and stability.
Common Reagents and Conditions
Reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution. Controlled temperature and pH conditions are crucial for achieving desired products.
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate exhibits notable biological activities, particularly:
- Antibacterial Properties: It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in pharmaceutical development.
- Antifungal Activity: The compound also demonstrates antifungal properties, making it a candidate for further research in combating fungal infections.
Synthetic Routes
The synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate generally follows these steps:
- Preparation of Schiff Base: Ethylenediamine is condensed with salicylaldehyde under reflux conditions in an organic solvent such as ethanol.
- Formation of Cobalt Complex: The resulting Schiff base ligand is then reacted with cobalt salts to form the final complex .
Industrial Production
While specific industrial methods are not widely documented, scaling up laboratory synthesis involves optimizing reaction conditions—temperature, solvent choice, and reaction time—to enhance yield and purity.
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has diverse applications across various fields:
- Catalysis: It serves as an effective catalyst in organic reactions due to its ability to coordinate with different substrates.
- Material Science: Research is ongoing into its potential use in developing new materials with unique properties.
- Pharmaceutical Research: Its antibacterial and antifungal activities make it a target for drug development efforts .
The interaction studies involving N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate focus on its coordination chemistry. The compound can form stable complexes with various substrates, influencing its catalytic efficiency and biological activity. Understanding these interactions is crucial for optimizing its applications in both chemical synthesis and medicinal chemistry .
Similar compounds include other Schiff base complexes that feature different metal centers or ligand structures. Notable examples are:
- Copper;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Known for its potent urease inhibitory activity.
- Nickel;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Studied for catalytic properties in organic reactions.
Uniqueness
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate stands out due to its specific coordination chemistry involving cobalt ions, which can influence both its reactivity profile and biological activities. This uniqueness makes it a valuable subject of study compared to similar compounds that may not exhibit the same range of properties or applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







